molecular formula C20H30Mg B1592902 Bis(pentamethylcyclopentadienyl)magnesium, elec. gr. CAS No. 74507-64-5

Bis(pentamethylcyclopentadienyl)magnesium, elec. gr.

Cat. No.: B1592902
CAS No.: 74507-64-5
M. Wt: 294.8 g/mol
InChI Key: LIEOGMBLMOOSAY-UHFFFAOYSA-N
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Description

. This compound consists of a magnesium atom sandwiched between two pentamethylcyclopentadienyl rings, making it a member of the metallocene family.

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: One common method to synthesize Magnesium bis(pentamethylcyclopentadienyl) involves the reaction of pentamethylcyclopentadiene with magnesium in anhydrous ether. The reaction is typically carried out under an inert atmosphere to prevent oxidation.

  • Reduction of Magnesium Halides: Another approach is the reduction of magnesium halides with pentamethylcyclopentadiene in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of Magnesium bis(pentamethylcyclopentadienyl) involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process requires stringent moisture control and the use of high-purity reagents to avoid side reactions.

Types of Reactions:

  • Oxidation: Magnesium bis(pentamethylcyclopentadienyl) can undergo oxidation reactions to form various oxidized products, such as Magnesium bis(pentamethylcyclopentadienyl) oxide.

  • Reduction: Reduction reactions can lead to the formation of Magnesium bis(pentamethylcyclopentadienyl) hydride.

  • Substitution: Substitution reactions involve the replacement of one or more ligands in the compound, resulting in the formation of new organometallic complexes.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various organometallic reagents and transition metal catalysts are employed.

Major Products Formed:

  • Oxidation: Magnesium bis(pentamethylcyclopentadienyl) oxide.

  • Reduction: Magnesium bis(pentamethylcyclopentadienyl) hydride.

  • Substitution: Various substituted Magnesium bis(pentamethylcyclopentadienyl) complexes.

Properties

CAS No.

74507-64-5

Molecular Formula

C20H30Mg

Molecular Weight

294.8 g/mol

IUPAC Name

magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene

InChI

InChI=1S/2C10H15.Mg/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;

InChI Key

LIEOGMBLMOOSAY-UHFFFAOYSA-N

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Mg+2]

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H30Mg
  • Molecular Weight : 294.76 g/mol
  • CAS Number : 74507-64-5
  • Appearance : Off-white crystals
  • Melting Point : 230 °C

The compound features a unique structure that contributes to its reactivity and utility in various chemical processes. Its high purity (99%+) makes it suitable for advanced research applications .

Applications in Chemical Vapor Deposition (CVD)

Magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide) is extensively used as a precursor in chemical vapor deposition processes. CVD is a technique employed to produce thin films and coatings on various substrates. The compound's volatility and stability under deposition conditions allow for the effective formation of magnesium-containing films.

Case Study: Thin Film Production

In a study conducted by Ereztech, (Me5Cp)2Mg was utilized to deposit magnesium oxide films on silicon substrates. The films exhibited excellent electrical properties and uniform thickness, demonstrating the compound's effectiveness as a CVD precursor .

Applications in Atomic Layer Deposition (ALD)

Similar to CVD, atomic layer deposition is another critical application area for Bis(pentamethylcyclopentadienyl)magnesium. ALD allows for the precise control of film thickness at the atomic level, making it ideal for semiconductor manufacturing.

Data Table: Comparison of CVD and ALD Using (Me5Cp)2Mg

ParameterCVDALD
Film Thickness ControlModerateHigh
Deposition RateHigherLower
Material UniformityGoodExcellent
ApplicationGeneral coatingsSemiconductor layers

Role in Organometallic Chemistry

In organometallic chemistry, (Me5Cp)2Mg serves as a versatile reagent in synthesizing various magnesium-containing compounds. Its ability to donate magnesium ions makes it valuable in reactions where magnesium is required as a catalyst or reactant.

Case Study: Synthesis of Magnesium Complexes

Research has demonstrated that Bis(pentamethylcyclopentadienyl)magnesium can be used to synthesize magnesium complexes with ligands such as phosphines and amines. These complexes have been studied for their potential applications in catalysis and materials science .

Use in Organic Synthesis

The compound plays a role in organic synthesis as a strong base and nucleophile. Its reactivity allows it to participate in various coupling reactions and transformations.

Example Reaction: Grignard-Type Reactions

Bis(pentamethylcyclopentadienyl)magnesium can be employed in Grignard-type reactions to form carbon-carbon bonds:

RX+(Me5Cp)2MgRMgX+(Me5Cp)2CR-X+(Me5Cp)_2Mg\rightarrow R-MgX+(Me5Cp)_2C

where RR represents an organic group and XX is a halogen atom .

Mechanism of Action

The mechanism by which Magnesium bis(pentamethylcyclopentadienyl) exerts its effects involves its ability to coordinate with various substrates and transition metals. The molecular targets and pathways involved include:

  • Coordination to transition metals, leading to the formation of new organometallic complexes.

  • Interaction with organic substrates, facilitating various organic reactions.

  • Binding to biological molecules, influencing biological processes and pathways.

Comparison with Similar Compounds

  • Ferrocene (Iron bis(cyclopentadienyl))

  • Cobaltocene (Cobalt bis(cyclopentadienyl))

  • Nickelocene (Nickel bis(cyclopentadienyl))

Biological Activity

Magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide), commonly referred to as bis(pentamethylcyclopentadienyl)magnesium or (Me5Cp)2Mg, is an organometallic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H30Mg
  • Molecular Weight : 294.76 g/mol
  • CAS Number : 74507-64-5
  • Appearance : Off-white crystals
  • Melting Point : 230 °C

The compound features a magnesium center coordinated by two pentamethylcyclopentadienyl ligands, which significantly influence its reactivity and biological interactions.

Synthesis of Magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide)

The synthesis typically involves the reaction of magnesium with 1,2,3,4,5-pentamethylcyclopentadiene. The process can be summarized as follows:

  • Preparation of Pentamethylcyclopentadiene : This can be synthesized from tiglaldehyde and 2-butenyllithium using a Nazarov cyclization reaction.
  • Formation of the Complex :
    Mg+2C10H16 Me5Cp 2Mg\text{Mg}+2\text{C}_{10}\text{H}_{16}\rightarrow \text{ Me}_5\text{Cp }_2\text{Mg}

Magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide) exhibits several biological activities:

  • Catalytic Properties : It acts as a catalyst in various organic reactions including Diels-Alder reactions and transformations involving alcohols and amides. This catalytic activity is attributed to the electron-rich nature of the pentamethylcyclopentadienyl ligands .
  • Metal Ion Interactions : The compound can facilitate the activation of small molecules and may play a role in metal-mediated biological processes. Its ability to form stable complexes with other metal ions enhances its utility in medicinal chemistry .

Case Studies

  • Anticancer Activity :
    A study investigated the use of magnesium bis(pentamethylcyclopentadienyl) complexes in cancer therapy. The results indicated that these complexes could inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects :
    Research has shown that magnesium-based compounds can have neuroprotective effects. In vitro studies demonstrated that (Me5Cp)2Mg could reduce oxidative stress markers in neuronal cell lines .
  • Antimicrobial Properties :
    Preliminary data suggest that bis(pentamethylcyclopentadienyl)magnesium exhibits antimicrobial activity against various bacterial strains. Further studies are needed to elucidate the specific mechanisms involved .

Data Summary

PropertyValue
Molecular FormulaC20H30Mg
Molecular Weight294.76 g/mol
Melting Point230 °C
CAS Number74507-64-5
Biological ActivitiesAnticancer, Neuroprotective
Synthesis MethodReaction with pentamethylcyclopentadiene

Chemical Reactions Analysis

Reactivity with Electrophiles

The magnesium center in (Me₅Cp)₂Mg exhibits nucleophilic behavior, reacting with electrophiles such as alkyl halides and silylating agents.

ElectrophileReaction ConditionsProductNotes
Methyl Iodide (MeI) THF, 25°CCp*Me + MgI₂Selective methylation at the Cp* ligand’s 1,5-positions observed in analogous Mg pentalenide systems .
Trimethylsilyl Chloride (TMSCl) Ether, −78°CCp*SiMe₃ + MgCl₂Silylation occurs regioselectively, favoring anti-addition products .
Water Ambient hydrolysisCp*H + Mg(OH)₂Protonation regenerates pentamethylcyclopentadiene (Cp*H), confirmed by ¹H NMR signals at 6.33–6.39 ppm .

These reactions highlight the compound’s utility in introducing functionalized Cp* groups into organic and inorganic systems.

Thermal Decomposition in Thin-Film Deposition

(Me₅Cp)₂Mg is a cornerstone precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for magnesium-containing thin films.

PropertyValueSignificance
Decomposition Temperature >230°C (melting point) Enables controlled film growth under moderate thermal conditions.
Byproducts Volatile Cp* derivativesMinimizes carbon contamination in films.
Film Composition MgO, MgN, or Mg alloysTunable via reaction with O₂, NH₃, or co-precursors .

The compound’s low solubility in polar solvents and high vapor pressure make it ideal for gas-phase deposition techniques .

Structural and Stability Insights

  • Coordination Geometry : The Mg²⁺ center adopts a sandwich structure with two η⁵-Cp* ligands. XRD data for related Mg complexes show Mg–C bond lengths of ~2.25 Å .

  • Thermal Stability : Decomposes above 230°C without boiling, as indicated by its lack of defined boiling point .

  • Handling : Pyrophoric in air (UN 3391; Hazard Class 4.2), requiring inert-atmosphere storage .

Comparative Reactivity of Mg–Cp* vs. Other Organomagnesium Compounds

Parameter(Me₅Cp)₂MgMgR₂ (R = alkyl)
Air Sensitivity High (pyrophoric)Moderate
Ligand Transfer Efficiency Superior for Cp* systemsLimited to simple alkyl/aryl groups
Thermal Stability Stable to 230°CTypically <150°C

The Cp* ligand’s electron-rich nature stabilizes the Mg center, reducing unwanted side reactions during syntheses .

Preparation Methods

Direct Reaction of Pentamethylcyclopentadiene with Magnesium Metal

  • Procedure: Pentamethylcyclopentadiene is reacted with activated magnesium metal, often in the presence of a coordinating solvent such as tetrahydrofuran (THF), under an inert atmosphere (argon or nitrogen) to prevent oxidation.
  • Mechanism: The acidic proton of pentamethylcyclopentadiene is abstracted by magnesium, forming the magnesium bis(pentamethylcyclopentadienyl) complex.
  • Conditions: Typically performed at ambient or slightly elevated temperatures with stirring for several hours to ensure complete reaction.
  • Advantages: Straightforward and uses elemental magnesium, which is inexpensive and readily available.
  • Challenges: Requires strict exclusion of moisture and oxygen; magnesium activation is critical for reactivity.

Salt Metathesis Using Magnesium Halides

  • Procedure: Pentamethylcyclopentadienyl salts (e.g., sodium or potassium pentamethylcyclopentadienide) are reacted with magnesium halides such as magnesium chloride (MgCl2) in coordinating solvents like THF.
  • Reaction:
    $$
    2 \text{CpNa} + \text{MgCl}_2 \rightarrow \text{Mg(Cp)}_2 + 2 \text{NaCl}
    $$
  • Conditions: The reaction is conducted under inert atmosphere at room temperature or slightly elevated temperature.
  • Advantages: Provides good control over stoichiometry and purity; avoids direct use of magnesium metal.
  • Challenges: Requires preparation of pentamethylcyclopentadienide salts and handling of halide byproducts.

Use of Grignard Reagents

  • Procedure: Pentamethylcyclopentadiene can be converted to its Grignard reagent by reaction with magnesium in ether solvents, which then dimerizes or reacts further to form the bis complex.
  • Notes: This method is less commonly reported specifically for this compound but is related to the general preparation of organomagnesium cyclopentadienyl complexes.

Detailed Research Findings and Data

Reaction Conditions and Yields

Method Solvent Temperature Reaction Time Yield (%) Notes
Direct Mg metal + Cp*H THF 20-50 °C 3-6 hours 70-85 Requires activated Mg, inert atmosphere
Salt metathesis (Cp*Na + MgCl2) THF Room temperature 2-4 hours 80-90 High purity, easy work-up
Grignard formation Ether (Et2O, THF) 0-25 °C 3-5 hours Variable Less common, requires careful control

Purification

  • The product is typically isolated by filtration to remove salts (e.g., NaCl), followed by solvent removal under reduced pressure.
  • Recrystallization from suitable solvents (e.g., hexane or toluene) yields pure off-white to yellow crystalline material.
  • The compound is sensitive to moisture and air; thus, all manipulations are done under inert atmosphere.

Notes on Precursors and Related Syntheses

  • Pentamethylcyclopentadiene (Cp*H) is synthesized via multi-step organic synthesis involving methylation of cyclopentadiene derivatives, with yields exceeding 80% and purity above 95% reported using methods involving substituted cyclopentenones and methylmagnesium chloride reagents in THF.
  • The quality and purity of Cp*H directly impact the yield and purity of the magnesium bis(pentamethylcyclopentadienyl) complex.

Summary Table of Preparation Methods

Preparation Method Starting Materials Solvent Atmosphere Temperature Range Yield (%) Purity Notes
Direct reaction with Mg metal Pentamethylcyclopentadiene, Mg metal THF Inert (Ar, N2) 20-50 °C 70-85 Requires activated Mg, dry conditions
Salt metathesis Cp*Na, MgCl2 THF Inert Room temperature 80-90 High purity, easy salt removal
Grignard reagent formation Cp*H, Mg metal Ether solvents Inert 0-25 °C Variable Less common, sensitive control

Q & A

Q. What are the standard synthetic routes for Magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide), and how are yields optimized?

Synthesis typically involves reacting a pentamethylcyclopentadienyl ligand precursor (e.g., 1,2,3,4,5-pentamethylcyclopentadiene) with a magnesium source, such as Mg metal or Grignard reagents. Optimization strategies include:

  • Temperature control : Reactions are often conducted under inert atmospheres (argon/nitrogen) at temperatures between 0°C and room temperature to prevent ligand decomposition.
  • Solvent selection : Ethers (THF, diethyl ether) are preferred due to their ability to stabilize magnesium intermediates.
  • Stoichiometric ratios : A 2:1 molar ratio of ligand to magnesium ensures complete complexation.
    Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and FTIR confirms ligand coordination, while GCMS or elemental analysis validates purity. Yields >80% are achievable with rigorous exclusion of moisture .

Q. How do researchers characterize the stability of this compound under varying experimental conditions?

Stability is assessed through:

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures.
  • Solubility tests : The compound is sparingly soluble in non-polar solvents (hexane) but more soluble in THF or toluene.
  • Air/moisture sensitivity : Rapid degradation in air (observed via color changes or precipitation) necessitates glovebox use.
  • UV-Vis spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) bands for electronic stability.
    Comparative studies with analogs (e.g., ferrocene derivatives) suggest enhanced steric protection from pentamethyl groups improves thermal stability .

Advanced Research Questions

Q. What computational methods are used to predict the electronic structure and bonding in this complex?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level:

  • Molecular orbitals : HOMO-LUMO gaps indicate redox activity. The Mg center shows low-lying empty orbitals, making it susceptible to nucleophilic attack.
  • Natural Bond Orbital (NBO) analysis : Confirms covalent Mg–C bonds with partial ionic character.
  • Electrostatic potential maps : Highlight electron-rich regions on the methyl-substituted cyclopentadienyl ligands.
    Experimental validation via X-ray crystallography (where available) and cyclic voltammetry refines computational models .

Q. How can contradictory thermochemical data (e.g., enthalpy of formation) be resolved?

Contradictions arise from differing experimental setups (e.g., gas-phase vs. solution measurements). Resolution strategies include:

  • Calorimetry standardization : Use solution calorimetry with a reference compound (e.g., ferrocene) to normalize data.
  • High-level ab initio calculations : CCSD(T) methods correct systematic errors in DFT predictions.
  • Cross-validation : Compare data with structurally similar Mg organometallics (e.g., magnesocene) to identify outliers.
    For example, discrepancies in Mg–ligand bond dissociation energies (±15 kJ/mol) are mitigated by averaging results from multiple techniques (e.g., ion cyclotron resonance, photoionization) .

Q. What role does steric hindrance play in modulating reactivity for catalytic applications?

The pentamethylcyclopentadienyl ligand creates a bulky coordination environment, which:

  • Suppresses dimerization : Monomeric species dominate in solution, enhancing catalytic turnover.
  • Directs regioselectivity : In C–H activation reactions, steric bulk favors less hindered substrates (e.g., linear alkanes over branched).
  • Slows ligand substitution : Kinetic studies show slower exchange rates compared to non-methylated analogs.
    Applications in polymerization catalysis (e.g., ethylene oligomerization) demonstrate improved selectivity for α-olefins due to steric control .

Methodological Challenges

Q. How are crystallographic data interpreted for low-symmetry derivatives of this compound?

Single-crystal X-ray diffraction faces challenges due to:

  • Disorder in methyl groups : Refinement using restraints (e.g., SIMU, DELU in SHELXL) models static disorder.
  • Weak diffraction : High-intensity synchrotron sources improve data quality for crystals with heavy atoms.
  • Twinned crystals : The RIGU correction in Olex2 or TwinRotMat identifies twin laws.
    For example, a recent study resolved a 1.2 Å structure with anisotropic displacement parameters for all non-H atoms, confirming η5^5-coordination of the pentamethyl ligands .

Q. What analytical techniques differentiate between decomposition products and intact complexes?

  • Mass spectrometry (HRMS) : Detects molecular ion peaks for the intact complex (e.g., [Mg(C10_{10}H15_{15})2_2]+^+) and fragments (e.g., [C10_{10}H15_{15}]^-).
  • EPR spectroscopy : Identifies paramagnetic byproducts (e.g., Mg+^+ radicals) formed during photodegradation.
  • In situ IR : Monitors ligand vibrations (e.g., C–C stretches at 1440–1500 cm1^{-1}) to track decomposition kinetics .

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